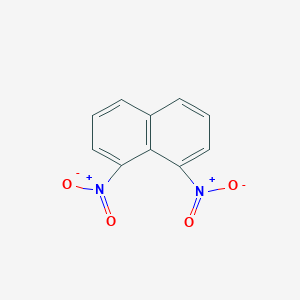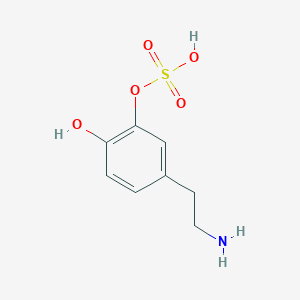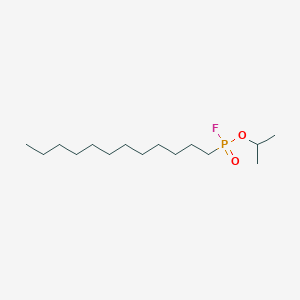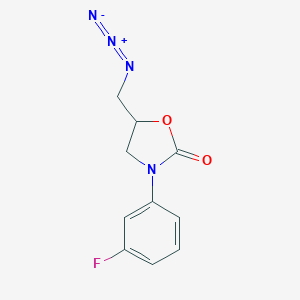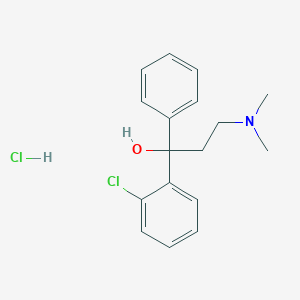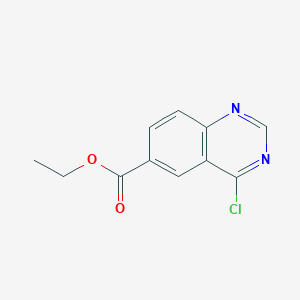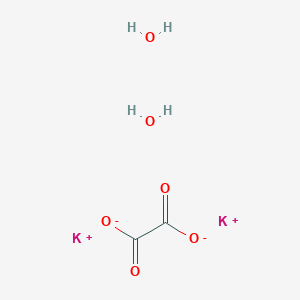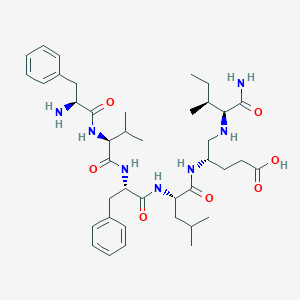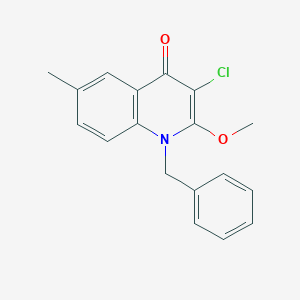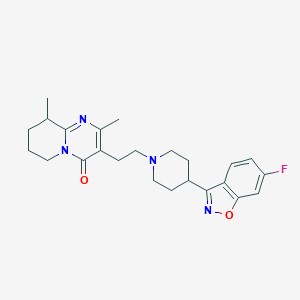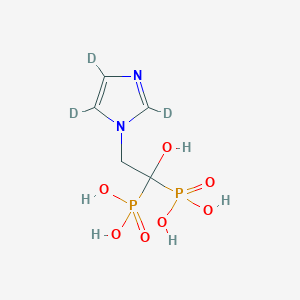
Zoledronic-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It may be employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical research.
Labeling Studies: Its deuterated nature makes it useful in labeling studies to track molecular interactions.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a drug candidate for specific diseases.
Diagnostic Imaging: Its properties can be utilized in diagnostic imaging techniques.
Industry:
Corrosion Inhibition: The compound may be used as a corrosion inhibitor in industrial applications.
Water Treatment: It can be employed in water treatment processes to prevent scale formation.
Mechanism of Action
The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.
[1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness: The presence of deuterium atoms in this compound distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.
Properties
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


